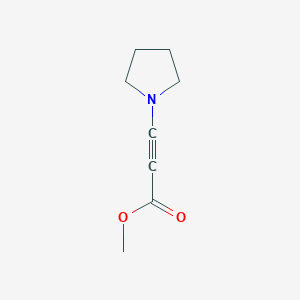
2-Propynoic acid, 3-(1-pyrrolidinyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propynoic acid, 3-(1-pyrrolidinyl)-, methyl ester: is a chemical compound with the molecular formula C₇H₉NO₂ It is a derivative of propynoic acid, featuring a pyrrolidinyl group and a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propynoic acid, 3-(1-pyrrolidinyl)-, methyl ester typically involves the reaction of propynoic acid with pyrrolidine and methanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The pyrrolidinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-Propynoic acid, 3-(1-pyrrolidinyl)-, methyl ester is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: In medicine, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various applications, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 2-Propynoic acid, 3-(1-pyrrolidinyl)-, methyl ester involves its interaction with specific molecular targets. The pyrrolidinyl group and the ester functional group play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways and biological processes.
Comparaison Avec Des Composés Similaires
2-Propenoic acid, 3-(1-pyrrolidinyl)-, methyl ester: This compound is similar in structure but differs in the presence of a double bond instead of a triple bond.
2-Propenoic acid, methyl ester: Lacks the pyrrolidinyl group, making it less complex.
2-Propenoic acid, 2-methyl-: Features a methyl group at the second position, altering its chemical properties.
Uniqueness: 2-Propynoic acid, 3-(1-pyrrolidinyl)-, methyl ester is unique due to the presence of both a pyrrolidinyl group and a triple bond. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
136758-22-0 |
|---|---|
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
methyl 3-pyrrolidin-1-ylprop-2-ynoate |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)4-7-9-5-2-3-6-9/h2-3,5-6H2,1H3 |
Clé InChI |
WLXTVNYXSBQGSC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C#CN1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


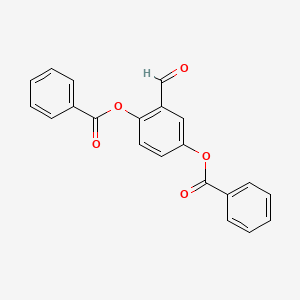

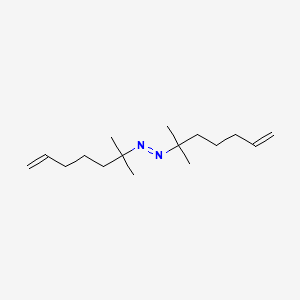
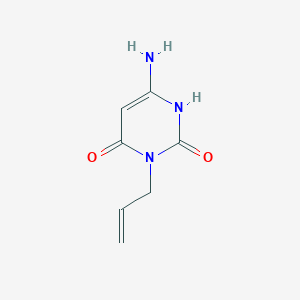

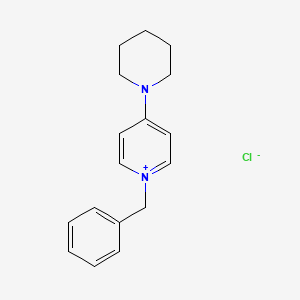
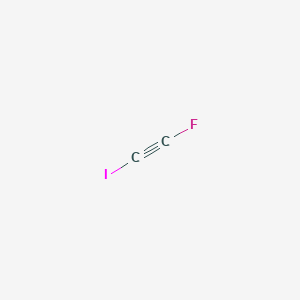
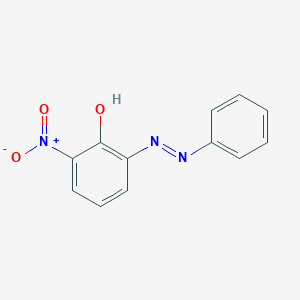
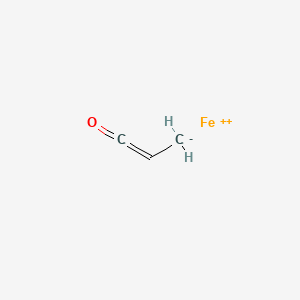

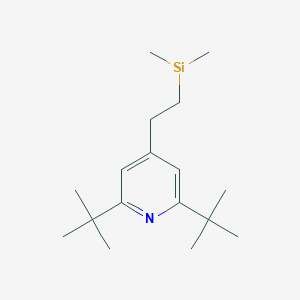
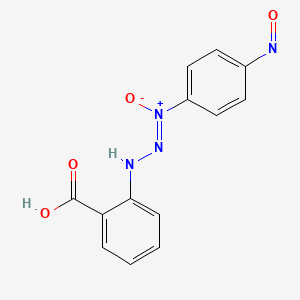
![12-Oxo-1,4,6,12-tetrahydro-10H-6,10-methano[1,3,5]oxadiazocino[5,4-a]purine-9-carbaldehyde](/img/structure/B14283477.png)
![N-(4-Methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14283479.png)
